1-(2-Methylpyridin-4-yl)butane-1,3-dione
Description
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-9(3-4-11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOMGAZINYXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704603 | |
| Record name | 1-(2-Methylpyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020037-97-1 | |
| Record name | 1-(2-Methylpyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyridin-4-yl)butane-1,3-dione typically involves the condensation of 2-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product. The reaction can be represented as follows:
2-Acetylpyridine+Ethyl acetoacetateNaOEt, refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the diketone moiety to diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Corresponding diols.
Substitution: Halogenated or nitro-substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
1-(2-Methylpyridin-4-yl)butane-1,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form pyridine carboxylic acids.
- Reduction: Can be reduced to diols using agents like sodium borohydride.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Pyridine carboxylic acids |
| Reduction | Sodium borohydride | Diols |
| Substitution | Electrophiles (halogens) | Halogenated derivatives |
Biology
In biological research, this compound acts as a probe for studying enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in understanding biochemical processes.
Medicine
The compound shows potential in drug discovery and development due to its bioactive properties. It has been investigated for its anticancer activity and could serve as a lead compound for designing new therapeutic agents.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of diketones similar to this compound against different cancer cell lines. The findings indicated significant activity against MCF7 and A375 cell lines, suggesting its potential as an anticancer agent .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the pyridine ring and diketone moiety allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of aryl- and heteroaryl-substituted butane-1,3-diones. Key analogs include:
Physicochemical Properties
- Polarity and Solubility : The pyridine ring in 1-(2-Methylpyridin-4-yl)butane-1,3-dione likely increases polarity compared to phenyl or alkyl-substituted analogs (e.g., 1-(4-Methylphenyl)-derivative ). This may reduce logP values relative to methoxy-substituted derivatives (logP = 1.06 for the 3,4-dimethoxyphenyl analog ).
- Hydrogen Bonding : The pyridine nitrogen and keto groups enable hydrogen bonding, similar to the piperidine-substituted analog, which forms 2D layers via C-H∙∙∙O interactions .
Crystallographic Insights
Pyridine-containing analogs may exhibit similar packing patterns but with altered bond angles due to the aromatic nitrogen’s electronegativity.
Biological Activity
1-(2-Methylpyridin-4-yl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a butane backbone with two keto groups at positions 1 and 3, along with a methyl-substituted pyridine ring. This unique structure contributes to its reactivity and biological properties.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the pyridine ring and diketone moiety allows it to form stable complexes with metal ions, which can further influence its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects. Studies have shown it may inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatments .
2. Inhibition of Histone Deacetylases (HDACs)
The compound has been investigated as an inhibitor of histone deacetylases, enzymes involved in gene regulation and implicated in cancer progression. Preliminary studies suggest that it may exhibit selective inhibition similar to established HDAC inhibitors .
3. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| HDAC Inhibition | Potential selective inhibition | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antitumor Evaluation : A study demonstrated that the compound exhibited broad-spectrum antitumor activity against melanoma, colon, non-small lung, and breast cancer cell lines when compared to established drugs like erlotinib .
- Molecular Docking Studies : Molecular docking methodologies indicated that the compound binds effectively to B-RAFV600E and EGFR kinases, showing a binding mode similar to that of known inhibitors like vemurafenib .
Q & A
What are the established synthetic routes for 1-(2-Methylpyridin-4-yl)butane-1,3-dione, and how can purity be optimized?
Basic Research Question
The compound is typically synthesized via Claisen condensation between 2-methylpyridine-4-carbonyl derivatives and acetylacetone derivatives under alkaline conditions. Purification often involves recrystallization from ethanol or acetonitrile to remove unreacted starting materials. For optimization, monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) and confirm purity via high-performance liquid chromatography (HPLC) with a C18 column (retention time ~8–10 min). Adjust stoichiometric ratios (e.g., 1.2:1 acetylacetone to pyridine derivative) to minimize side products like diketone oligomers .
Which analytical techniques are critical for structural validation of this compound and its metal complexes?
Basic Research Question
X-ray crystallography is the gold standard for unambiguous structural determination. For example, lanthanide complexes of this compound form 1D polymers (with Nd³⁺/La³⁺) or dinuclear structures (with Eu³⁺), as resolved via single-crystal XRD . Complement with spectroscopic methods:
- ¹H/¹³C NMR : Key peaks include δ 8.5–8.7 ppm (pyridinyl protons) and δ 2.3–2.6 ppm (methyl groups).
- FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) confirm diketone and pyridinyl moieties.
- ESI-MS : Molecular ion peaks at m/z 217 [M+H]⁺ .
How do substituents on the pyridinyl ring influence the coordination geometry of lanthanide complexes?
Advanced Research Question
The 2-methyl group sterically hinders equatorial binding, favoring axial coordination to lanthanide ions. This leads to distinct architectures:
- With Nd³⁺/La³⁺, planar β-diketonate coordination forms 2D networks.
- With Eu³⁺, steric constraints from the methyl group result in dinuclear complexes.
To validate, compare XRD data of methyl-substituted analogs with unsubstituted derivatives (e.g., 1-(pyridin-4-yl)butane-1,3-dione) and analyze bond angles using SHELXL refinement .
How should researchers address contradictions in structural data between computational predictions and experimental results?
Advanced Research Question
Discrepancies may arise from solvent effects or relativistic interactions in heavy-metal complexes. For example, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) might predict tetrahedral coordination for Eu³⁺, but XRD reveals distorted octahedral geometry due to solvent (e.g., DMF) participation. Mitigate this by:
- Including solvation models (e.g., COSMO) in computational workflows.
- Comparing Hirshfeld surfaces (experimental vs. DFT-generated) to identify non-covalent interactions .
What strategies are effective for synthesizing fluorinated analogs of this compound?
Advanced Research Question
Fluorination at the diketone moiety (e.g., 4,4,4-trifluoro derivatives) enhances Lewis acidity for catalysis. Synthesize via:
- Electrophilic fluorination : React the diketone with Selectfluor® in acetonitrile at 60°C.
- Nucleophilic substitution : Replace hydroxyl groups with fluorine using DAST (diethylaminosulfur trifluoride).
Characterize fluorinated products via ¹⁹F NMR (δ -70 to -80 ppm for CF₃ groups) and assess stability under inert atmospheres to prevent hydrolysis .
How can computational methods predict the electronic properties of this compound?
Advanced Research Question
Employ time-dependent DFT (TD-DFT) with the CAM-B3LYP functional to model UV-Vis absorption spectra. Key transitions include:
- π→π* (pyridinyl ring) at ~270 nm.
- n→π* (diketone) at ~320 nm.
Compare with experimental spectra (in ethanol) and adjust solvent polarity parameters to improve accuracy. Use Multiwfn software to map frontier molecular orbitals (FMOs) and identify charge-transfer pathways .
What experimental designs validate the chemosensing potential of Eu³⁺ complexes for Hg²⁺ detection?
Advanced Research Question
Eu³⁺ complexes of this compound exhibit Hg²⁺-selective fluorescence enhancement via antenna effect modulation. Design experiments as follows:
- Selectivity assay : Measure luminescence intensity in the presence of competing ions (e.g., Zn²⁺, Pb²⁺) at 1–100 μM concentrations.
- Detection limit : Perform titration with Hg²⁺ (0.1–10 μM) and calculate via Stern-Volmer plots.
- Mechanistic study : Use XPS to confirm Hg²⁺ binding to pyridinyl nitrogen and lifetime decay analysis to probe energy transfer efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
